molecular formula C12H15NO2 B2750550 N-(3-propan-2-yloxyphenyl)prop-2-enamide CAS No. 2305529-09-1

N-(3-propan-2-yloxyphenyl)prop-2-enamide

Cat. No.: B2750550
CAS No.: 2305529-09-1
M. Wt: 205.257
InChI Key: VRQJZAJRFIBQLW-UHFFFAOYSA-N
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Description

N-(3-propan-2-yloxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a phenyl ring substituted with a propan-2-yloxy (isopropyloxy) group at the meta position (3-position). The compound’s structure consists of a prop-2-enamide backbone (CH₂=CH–CO–NH–) linked to the substituted aromatic ring. The isopropyloxy group at the meta position introduces steric bulk and moderate lipophilicity, which may influence its biological interactions and pharmacokinetic properties .

Properties

IUPAC Name

N-(3-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-12(14)13-10-6-5-7-11(8-10)15-9(2)3/h4-9H,1H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQJZAJRFIBQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of N-arylprop-2-enamides, which are frequently modified at the phenyl ring to optimize bioactivity. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Substituents Key Activities Physicochemical Properties Reference
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-Fluoro, 4-CF₃ on phenyl ring Bactericidal activity against S. aureus (comparable to ampicillin) High lipophilicity (ClogP ~4.2)
(2E)-N-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (Compound 2f) 3-Cl on phenyl ring, 4-CF₃ on acrylamide Anticholinesterase activity (weak) Moderate logD₇.₄ (experimental ~3.5)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 3,5-CF₃ on phenyl ring, 4-Cl on acrylamide Submicromolar activity against MRSA and M. tuberculosis High ClogD₇.₄ (~4.8), low cytotoxicity
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 3,4-diOH on ethyl group, 4-OCH₃ on acrylamide Antioxidant activity (IC₅₀ ~378–427 µM) Polar due to hydroxyl groups
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-OH, 3-OCH₃ on phenyl, 4-OH on ethyl group Anti-inflammatory activity (IC₅₀ <17.21 µM) Moderate lipophilicity, high solubility in DMSO
N-(3-propan-2-yloxyphenyl)prop-2-enamide (hypothetical) 3-OCH(CH₃)₂ on phenyl ring Predicted: Moderate antimicrobial/anti-inflammatory activity Predicted: ClogP ~3.8, balanced solubility

Key Findings from Comparative Analysis

Substituent Position and Bioactivity :

  • Meta vs. Para Substitution : Compounds with substituents at the meta position (e.g., 3-F, 3-Cl) often exhibit enhanced antimicrobial activity compared to para-substituted analogs. For example, 3-chloro derivatives show stronger inhibition of S. aureus than their para counterparts .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and chloro (Cl) groups at meta/para positions enhance antibacterial potency by increasing membrane permeability and target binding .

The isopropyloxy group in the target compound may balance lipophilicity (predicted ClogP ~3.8) and reduce toxicity . Polar substituents (e.g., hydroxyl or methoxy groups) improve solubility but may reduce bioavailability .

Anti-Inflammatory vs. Antimicrobial Trade-offs :

  • Meta-substituted acrylamides (e.g., 3-OCH₃) show preferential anti-inflammatory activity via NF-κB pathway inhibition, while dichloro or trifluoromethyl analogs prioritize antimicrobial effects. The target compound’s isopropyloxy group may offer dual functionality due to moderate steric hindrance and electron-donating properties .

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